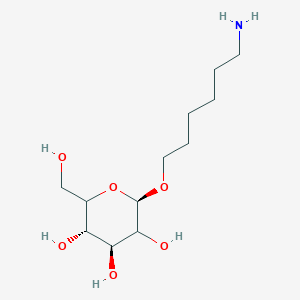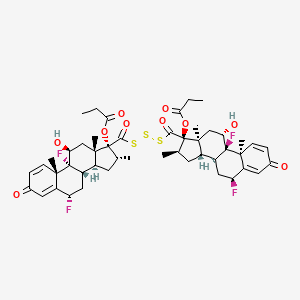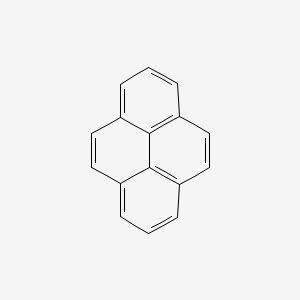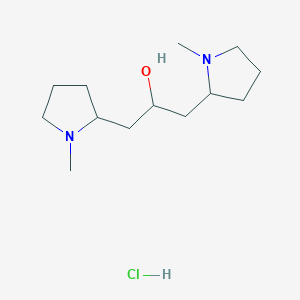
DL-スレオ-4-フルオログルタミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (4S)-4-Fluoroglutamine involves complex organic reactions to incorporate the fluorine atom into the glutamine molecule. A notable approach is the use of a fully automated synthesizer under GMP-compliant conditions for clinical studies, with a focus on achieving high radiochemical yield and purity. The synthesis process encounters challenges, particularly in the initial fluorination step and the removal of protection groups, indicating critical steps that require optimization for successful preparation (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of (4S)-4-Fluoroglutamine is characterized by the presence of a fluorine atom, which significantly impacts its physical and chemical properties. Studies have developed synthetic routes to prepare all four stereoisomeric 4-fluoroglutamines, highlighting the importance of achieving high yields and excellent optical purity for their potential application in PET imaging of tumors (Qu et al., 2011).
Chemical Reactions and Properties
(4S)-4-Fluoroglutamine participates in various chemical reactions, including deamidation and aminotransferase activities. It serves as a substrate for several enzymes, illustrating its biological relevance and potential as a metabolic probe. Comparative enzymological studies reveal its utility in understanding cancer cell metabolism and suggest its metabolism in tumors might mimic that of glutamine, underscoring its diagnostic potential (Cooper et al., 2012).
Physical Properties Analysis
The physical properties of (4S)-4-Fluoroglutamine, such as solubility, stability, and crystallinity, are crucial for its effective use in clinical and research settings. Its synthesis and application in PET imaging demand a thorough understanding of these properties to ensure it functions effectively as a metabolic imaging agent for tumors.
Chemical Properties Analysis
The chemical properties of (4S)-4-Fluoroglutamine, including reactivity, interaction with biomolecules, and inhibition of enzymatic activities, play a significant role in its biological applications. It acts as an effective inhibitor of polyglutamylation, demonstrating its potential in studying enzyme mechanisms and metabolic pathways involved in cancer and other diseases (McGuire & Coward, 1985).
科学的研究の応用
酵素阻害剤
4-フルオログルタミン酸などのフッ素化アミノ酸は酵素阻害剤として使用されます {svg_1}. この化合物の個々の立体異性体は、グルタミン酸デカルボキシラーゼの阻害剤として用いられてきました {svg_2}.
機構的プローブ
これらの化合物は、機構的プローブとしても使用されます {svg_3}. 生物学的分子中の水素をフッ素で置換すると、立体効果はわずかですが、その電子特性が大きく変化することがあります {svg_4}.
薬理活性ペプチドの製造
フッ素化アミノ酸は、薬理活性ペプチドの製造に使用されます {svg_5}. これは、これらのペプチドの活性を高める可能性のある、これらのアミノ酸の独自の特性によるものです {svg_6}.
4. 抗癌化合物のフッ素化誘導体の調製 4-フルオログルタミン酸の個々の立体異性体は、抗癌化合物メトトレキセートのフッ素化誘導体の調製に使用されてきました {svg_7}.
細菌分解研究
細菌による4-フルオログルタミン酸の分解に関する研究が行われています {svg_8}. この研究は、これらの化合物が生物系でどのように代謝されるかを理解するために重要です {svg_9}.
PETイメージング
ある研究では、18 F4-フルオログルタミン ([18 F]4F-Gln) PETを使用して、腫瘍細胞のグルタミンプールサイズを測定しました {svg_10}. これにより、この癌特異的な代謝経路を標的とする薬物の薬力学的効果が明らかになる可能性があります {svg_11}.
作用機序
将来の方向性
“(4S)-4-Fluoroglutamine” has been recently tested in different types of glutamine-dependent tumors . It is a promising tumor imaging agent for PET that seems to have favorable biodistribution and high cancer detection rate in patients with prostate cancer . Further studies are warranted to determine the diagnostic value for both initial staging and recurrence, and how it compares with other investigational radiotracers and conventional imaging modalities .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-Fluoroglutamine involves the conversion of L-glutamine to (4S)-4-Fluoroglutamine through a series of chemical reactions.", "Starting Materials": [ "L-glutamine", "Fluorine gas", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of L-glutamine to L-glutamic acid using hydrochloric acid", "Step 2: Protection of the carboxylic acid group of L-glutamic acid using acetic anhydride and pyridine to form N-acetyl-L-glutamic acid", "Step 3: Conversion of the amino group of N-acetyl-L-glutamic acid to a nitro group using hydrogen peroxide and sodium hydroxide to form N-acetyl-L-nitroglutamic acid", "Step 4: Reduction of the nitro group of N-acetyl-L-nitroglutamic acid to an amino group using hydrogen gas and palladium on carbon catalyst to form N-acetyl-L-aminoglutamic acid", "Step 5: Protection of the amino group of N-acetyl-L-aminoglutamic acid using acetic anhydride and pyridine to form N-acetyl-L-aminoglutarimide", "Step 6: Fluorination of N-acetyl-L-aminoglutarimide using fluorine gas and sodium bicarbonate to form (4S)-4-Fluoro-N-acetyl-L-aminoglutarimide", "Step 7: Deprotection of the amino and acetyl groups of (4S)-4-Fluoro-N-acetyl-L-aminoglutarimide using sodium hydroxide and methanol to form (4S)-4-Fluoroglutamine", "Step 8: Purification of (4S)-4-Fluoroglutamine using diethyl ether and sodium chloride" ] } | |
CAS番号 |
238418-69-4 |
分子式 |
C5H9FN2O3 |
分子量 |
164.14 g/mol |
IUPAC名 |
(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1 |
InChIキー |
PGEYFCBAWGQSGT-PWNYCUMCSA-N |
異性体SMILES |
C([C@H](C(=O)O)N)[C@H](C(=O)N)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
正規SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
同義語 |
(4R)-rel- 4-Fluoro-D-glutamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)






